

Spectroscopic Analysis of 2,4,6-Trichloronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trichloronitrobenzene**

Cat. No.: **B101851**

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **2,4,6-trichloronitrobenzene**, a key intermediate in various chemical syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectroscopic data for **2,4,6-trichloronitrobenzene** is summarized in the tables below for clear and concise interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Solvent	Multiplicity	Integration	Assignment
7.464 ^[1]	CDCl ₃	Singlet	2H	Aromatic H

¹³C NMR Data

Due to the symmetry of the molecule, fewer than six signals are expected in the ^{13}C NMR spectrum. The carbon attached to the nitro group and the carbons attached to the chlorine atoms will have distinct chemical shifts, as will the carbons bearing hydrogen atoms.

Chemical Shift (δ) ppm	Solvent	Assignment
Data not explicitly found in search results	CDCl_3	C-NO_2
Data not explicitly found in search results	CDCl_3	C-Cl
Data not explicitly found in search results	CDCl_3	C-H

Note: Specific peak assignments for ^{13}C NMR were not available in the provided search results. The table represents the expected signals.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4,6-trichloronitrobenzene** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Assignment
~1530 - 1550	Asymmetric NO_2 stretch
~1340 - 1360	Symmetric NO_2 stretch
~850 - 880	C-Cl stretch
~3100 - 3000	Aromatic C-H stretch
~1600, ~1475	Aromatic C=C ring stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

The mass spectrum of **2,4,6-trichloronitrobenzene** provides crucial information about its molecular weight and fragmentation pattern. The presence of three chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

m/z	Relative Intensity (%)	Proposed Fragment
225 ^{[1][2]}	91.6	[M] ⁺ (Molecular ion, C ₆ H ₂ ³⁵ Cl ₃ NO ₂)
227 ^{[1][3]}	88.6	[M+2] ⁺
229 ^[1]	28.4	[M+4] ⁺
195 ^{[1][2]}	100.0	[M-NO] ⁺
197 ^{[1][2]}	96.7	[M-NO+2] ⁺
199 ^[1]	31.5	[M-NO+4] ⁺
179 ^[1]	53.2	[M-NO ₂] ⁺
181 ^[1]	51.3	[M-NO ₂ +2] ⁺
183 ^[1]	16.1	[M-NO ₂ +4] ⁺
167 ^[1]	74.8	[M-Cl-O] ⁺
169 ^{[1][3]}	72.9	[M-Cl-O+2] ⁺
143 ^{[1][3]}	60.8	[C ₅ H ₂ Cl ₂] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2,4,6-trichloronitrobenzene** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- A small amount of an internal standard, such as tetramethylsilane (TMS), is added.
- The solution is transferred to a clean, dry 5 mm NMR tube.
- If necessary, the sample is filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR:
 - The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - The spectral width is set to cover the aromatic region (typically 0-10 ppm).
- ^{13}C NMR:
 - A proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon.
 - The spectral width is set to cover the aromatic carbon region (typically 100-170 ppm).[\[4\]](#)

IR Spectroscopy

Thin Solid Film Method:

- A small amount of solid **2,4,6-trichloronitrobenzene** (approximately 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[\[5\]](#)
- One or two drops of this solution are carefully applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[5\]](#)[\[6\]](#)
- The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[5\]](#)
- The salt plate is then placed in the sample holder of the FT-IR spectrometer.[\[5\]](#)

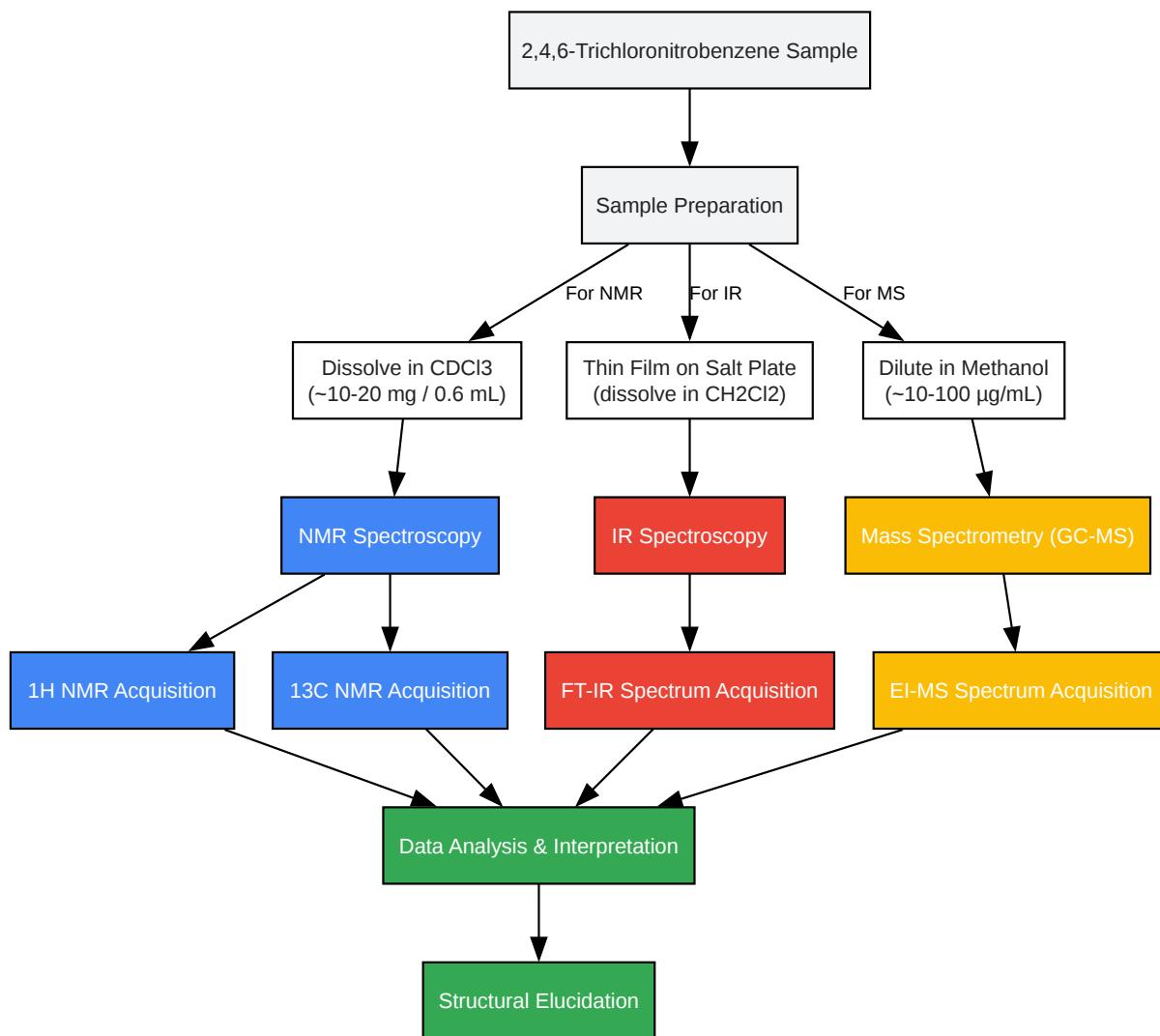
Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the clean, empty sample compartment is collected.
- The sample spectrum is then recorded, typically over a range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

- A dilute solution of **2,4,6-trichloronitrobenzene** is prepared by dissolving a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[7\]](#)
- The solution is further diluted to a final concentration of approximately 10-100 $\mu\text{g/mL}$.[\[7\]](#)
- Any solid particles are removed by filtration to prevent blockage of the instrument's sample introduction system.[\[7\]](#)


Instrumentation and Data Acquisition (Electron Ionization - GC-MS):

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization Method: Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules.[\[8\]](#)
- Sample Introduction: The sample solution is injected into the GC, where the compound is vaporized and separated from the solvent.
- Mass Analysis: The vaporized sample enters the ion source where it is ionized and fragmented. The resulting ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[\[8\]](#)[\[9\]](#)

- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[8]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,4,6-trichloronitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **2,4,6-trichloronitrobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-TRICHLORONITROBENZENE(18708-70-8) 1H NMR spectrum [chemicalbook.com]
- 2. 2,4,6-Trichloronitrobenzene | C6H2Cl3NO2 | CID 29228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,4,6-Trichloronitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101851#spectroscopic-data-analysis-of-2-4-6-trichloronitrobenzene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com